molecular formula C11H9NO4 B033752 1h-Indole-3,4-dicarboxylic acid,4-methyl ester CAS No. 110811-32-0

1h-Indole-3,4-dicarboxylic acid,4-methyl ester

Cat. No.: B033752
CAS No.: 110811-32-0
M. Wt: 219.19 g/mol
InChI Key: SFSQGVCYTSTWKX-UHFFFAOYSA-N
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Description

1H-Indole-3,4-dicarboxylic acid, 4-methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3,4-dicarboxylic acid, 4-methyl ester typically involves the esterification of 1H-Indole-3,4-dicarboxylic acid. This can be achieved through various methods, including Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3,4-dicarboxylic acid, 4-methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1H-Indole-3,4-dicarboxylic acid, 4-methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-3,4-dicarboxylic acid, 4-methyl ester involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

  • 1H-Indole-3-carboxylic acid
  • 1H-Indole-2-carboxylic acid
  • 1H-Indole-3-acetic acid

Comparison: 1H-Indole-3,4-dicarboxylic acid, 4-methyl ester is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may have different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

4-methoxycarbonyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-11(15)6-3-2-4-8-9(6)7(5-12-8)10(13)14/h2-5,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSQGVCYTSTWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288898
Record name 4-Methyl 1H-indole-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110811-32-0
Record name 4-Methyl 1H-indole-3,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110811-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl 1H-indole-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxycarbonyl)-1H-indole-3-carboxylic acid
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